molecular formula C15H15ClN2O4S B12905413 Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate CAS No. 123343-07-7

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate

Cat. No.: B12905413
CAS No.: 123343-07-7
M. Wt: 354.8 g/mol
InChI Key: USVAJKGHSORVNM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is an organic compound of significant interest in agricultural chemistry research. It is structurally related to the herbicide Pyrithiobac-sodium, a post-emergence agent used for the selective control of broadleaved weeds in crops such as cotton . The core value of this compound for researchers lies in its mechanism of action; it functions as an Acetolactate Synthase (ALS) inhibitor, also known as Acetohydroxyacid Synthase (AHAS) inhibitor . This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to the cessation of plant cell growth and division . This ester derivative is a key intermediate for scientists investigating the structure-activity relationships of pyrimidinyloxybenzoic acid herbicides . Research into this compound and its analogs is focused on developing effective weed management solutions and understanding resistance mechanisms, as evidenced by recorded resistance in species like Amaranthus palmeri . Furthermore, studies on related sulfonylurea herbicides highlight the importance of microbial degradation in environmental remediation, with hydrolases and oxidases playing crucial roles in their catabolic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in any human or veterinary clinical context.

Properties

CAS No.

123343-07-7

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate

InChI

InChI=1S/C15H15ClN2O4S/c1-4-22-14(19)13-9(16)6-5-7-10(13)23-15-17-11(20-2)8-12(18-15)21-3/h5-8H,4H2,1-3H3

InChI Key

USVAJKGHSORVNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)SC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate typically involves the reaction of 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate involves the inhibition of specific enzymes, such as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts the growth and development of weeds, making it an effective herbicide .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate
  • CAS No.: 321574-49-6
  • Molecular Formula : C₁₅H₁₅ClN₂O₄S
  • Synonyms: Includes SCHEMBL8979851, DTXSID00562097, and pyrithiobac ethyl ester .

Structural Features :

  • A benzoate ester core substituted with a chlorine atom at the 2-position and a sulfanyl-linked 4,6-dimethoxypyrimidine group at the 6-position.
  • The ethyl ester group enhances lipophilicity, influencing formulation stability and plant tissue penetration .

Comparison with Structurally and Functionally Related Compounds

Pyrithiobac Sodium (Sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate)

  • Key Differences :
    • Form : Sodium salt of the parent acid vs. ethyl ester.
    • Solubility : Higher water solubility due to ionic character, making it suitable for foliar sprays .
    • Application : Directly used in herbicide formulations, whereas the ethyl ester may act as a synthetic intermediate or proherbicide .
  • Efficacy : Demonstrated 85–90% control of Striga hermonthica in maize field trials, increasing yields by 30–50% .

Mesosulfuron-methyl (Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate)

  • Structural Contrast :
    • Contains a sulfamoyl-carbamoyl linkage instead of a sulfanyl group.
    • Methanesulfonamidomethyl substitution enhances systemic mobility .
  • Mode of Action : Inhibits acetolactate synthase (ALS), targeting grasses and broadleaf weeds in cereals.
  • Application Rate : Effective at 5.8 g a.i. ha⁻¹ in wheat, comparable to pyrithiobac sodium but with broader grass selectivity .

Chlorimuron-ethyl (Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate)

  • Functional Group Variation :
    • Sulfamoyl-carbamoyl bridge vs. sulfanyl group in the target compound.
    • 4-chloro-6-methoxypyrimidine substituent instead of 4,6-dimethoxy .
  • Activity Profile : Targets ALS with high potency against legumes and soybeans weeds. Requires lower doses (3–5 g ha⁻¹) but has longer soil residual activity, posing carryover risks .

Imazapyr (2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridinecarboxylic acid)

  • Structural Divergence: Imidazolinone core instead of benzoate-pyrimidine.
  • Application : Used as a seed-coating herbicide for Striga control, similar to pyrithiobac sodium.
  • Efficiency: Achieves 95% Striga suppression but requires herbicide-resistant maize hybrids due to non-selective action .

Data Tables: Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups Water Solubility (mg/L) LogP
This compound C₁₅H₁₅ClN₂O₄S Sulfanyl, ethyl ester ~50 (estimated) 3.2
Pyrithiobac sodium C₁₄H₁₂ClN₂O₄SNa Sulfanyl, sodium salt ~500 1.8
Mesosulfuron-methyl C₁₇H₂₁N₅O₉S₂ Sulfamoyl-carbamoyl, methyl ester ~120 2.5
Chlorimuron-ethyl C₁₅H₁₅ClN₄O₆S Sulfamoyl-carbamoyl, ethyl ester ~10 3.8

Table 2: Herbicidal Performance in Field Trials

Compound Target Weeds Application Rate (g a.i. ha⁻¹) Efficacy (% Control) Crop Compatibility
Pyrithiobac sodium Striga hermonthica 20–30 85–90 Maize
Mesosulfuron-methyl Broadleaved weeds, grasses 5.6 + 5.8 (tank mix) 90–95 Durum wheat
Chlorimuron-ethyl Soybean weeds 3–5 95–98 Soybean
Imazapyr Striga asiatica 50–75 95 Herbicide-resistant maize

Key Research Findings

  • Structural-Activity Relationships :
    • Sulfanyl-linked pyrimidines (e.g., pyrithiobac derivatives) exhibit moderate ALS inhibition but excel in soil residual activity due to ester hydrolysis kinetics .
    • Sulfamoyl-carbamoyl groups (e.g., mesosulfuron-methyl) enhance systemic mobility and ALS binding affinity, enabling lower application rates .
  • Formulation Impact :
    • Sodium salts (pyrithiobac sodium) are preferred for aqueous formulations, while esters (target compound) may improve rainfastness in granular applications .

Biological Activity

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a chloro-substituted benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. Its molecular formula is C13H12ClN2O3SC_{13}H_{12}ClN_{2}O_{3}S. The synthesis typically involves the reaction of 2-chlorobenzoic acid derivatives with 4,6-dimethoxypyrimidine-2-thiol under controlled conditions to yield the target compound.

Synthesis Overview

StepReagentsConditionsYield
12-chlorobenzoic acid, 4,6-dimethoxypyrimidine-2-thiolStirring in ethanol at room temperature64%

The reaction proceeds through nucleophilic substitution, where the sulfur atom of the pyrimidine derivative attacks the electrophilic carbon of the benzoate, forming the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In one study, compounds structurally related to this compound were tested against a range of microorganisms including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus flavus

The results demonstrated significant inhibition zones, suggesting strong antibacterial and antifungal properties .

The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways critical for pathogen survival. The presence of the pyrimidine moiety is believed to enhance interaction with specific enzymes involved in these processes.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of Staphylococcus aureus.

Study 2: Antifungal Activity

Another study focused on its antifungal properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents, highlighting its potential as an alternative treatment option.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicity of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further investigations are necessary to establish a comprehensive safety profile.

Safety Assessment Table

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationMild
Eye IrritationModerate

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyrimidinyl thiols and chlorobenzoate derivatives. For example, in analogous sulfanylpyrimidine compounds, reactions are conducted under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Catalytic bases such as potassium carbonate or sodium hydride are employed to deprotonate the thiol group . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C) and monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification often utilizes column chromatography with silica gel or reverse-phase (C18) media .

Q. How can the purity and structural integrity of this compound be validated?

Combined spectroscopic and chromatographic methods are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of characteristic signals (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons in the benzoate moiety).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns consistent with chlorine and sulfur atoms.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=7.5884(9)a = 7.5884(9) Å, b=10.7303(12)b = 10.7303(12) Å, c=14.8825(16)c = 14.8825(16) Å$ have been reported for structurally related sulfanylpyrimidine derivatives .
  • HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from disordered solvent molecules or twinning. Use the SHELX program suite (e.g., SHELXL for refinement) to apply constraints (e.g., SIMU/DELU for thermal motion) and validate results via R-factor convergence (R1<0.05R_1 < 0.05 for high-resolution data). For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement. Cross-validation with Hirshfeld surface analysis or density functional theory (DFT)-optimized geometries can resolve ambiguities .

Q. How does the compound interact with biological targets, such as acetolactate synthase (ALS), in herbicide-resistant weeds?

The compound inhibits ALS, a key enzyme in branched-chain amino acid biosynthesis. Competitive binding assays using 14^{14}C-labeled substrates or isothermal titration calorimetry (ITC) quantify inhibition constants (KiK_i). Mutagenesis studies on ALS isoforms (e.g., Pro197Ser mutations in Striga asiatica) reveal resistance mechanisms. Computational docking (e.g., AutoDock Vina) predicts binding poses, highlighting hydrogen bonds between the pyrimidine ring and enzyme active-site residues (e.g., Arg377) .

Q. What are the dominant degradation pathways of this compound in soil, and how can metabolites be characterized?

Aerobic soil metabolism studies under OECD 307 guidelines identify degradation products via:

  • Biotic pathways : Hydrolysis of the ester group to form 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid, followed by demethylation of methoxy groups.
  • Abiotic pathways : Photolysis under UV light (λ=254\lambda = 254 nm) generates sulfoxide derivatives.
    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 2^2H-labeled analogs) quantifies metabolites. Toxicity assays (e.g., Daphnia magna survival) assess ecotoxicological impacts of persistent degradation products .

Q. How can computational methods predict the compound’s environmental fate and bioavailability?

Quantitative structure-activity relationship (QSAR) models estimate properties like octanol-water partition coefficients (logPow\log P_{\text{ow}}) and soil adsorption coefficients (KocK_{\text{oc}}). Molecular dynamics (MD) simulations model interactions with soil organic matter (e.g., humic acids). Free-energy perturbation (FEP) calculations predict binding affinities to transport proteins (e.g., serum albumin) .

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